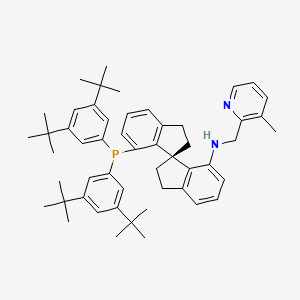

(R)-DTB-SpiroPAP-3-Me

Description

Significance of Chiral Ligands in Modern Asymmetric Catalysis

Chiral ligands are indispensable tools in modern asymmetric catalysis, a field focused on the selective production of one of a pair of enantiomers. pnas.orgchinesechemsoc.org Enantiomers are molecules that are non-superimposable mirror images of each other, and they can exhibit profoundly different biological activities. In the pharmaceutical, agrochemical, and fragrance industries, the synthesis of a single, desired enantiomer is often crucial.

The primary function of a chiral ligand is to transfer its stereochemical information to a metallic catalytic center. pnas.org This is achieved by the ligand coordinating with the metal, creating a chiral environment that directs the approach of the substrate. This controlled interaction favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee) of the desired product. pnas.org The development of novel and efficient chiral ligands is a central theme in chemical synthesis, as each new ligand can unlock new possibilities for enantioselective transformations. chinesechemsoc.orgacs.orgbohrium.com

The effectiveness of a chiral ligand is determined by its structural characteristics, which influence the steric and electronic properties of the catalyst. smolecule.com These properties can be fine-tuned by modifying the ligand's backbone and substituents to optimize its performance for a specific reaction. Over the years, a diverse array of chiral ligands has been developed, with phosphorus- and nitrogen-containing ligands being particularly prominent. pnas.orgacs.orgbohrium.comsioc-journal.cn

Evolution and Design Principles of Spirobiindane-Based Chiral Ligands

Spirobiindane-based chiral ligands represent a significant advancement in the design of chiral catalysts. nih.govrsc.org The spirocyclic framework, characterized by two rings sharing a single carbon atom, imparts a rigid and well-defined three-dimensional structure. nih.gov This rigidity is a key design principle, as it minimizes conformational flexibility and enhances the transfer of chirality from the ligand to the catalytic center.

The evolution of spirobiindane-based ligands began with the recognition that the spiro skeleton is a "privileged structure" for chiral ligand design. chinesechemsoc.orgnih.gov This means that this particular framework has been found to be effective in a wide range of catalytic reactions. The first spirobiindane-based chiral ligand, SIPHOS, was synthesized in 2002 and demonstrated the potential of this scaffold. chinesechemsoc.org

A key advantage of the spirobiindane framework is its tunability. chinesechemsoc.org The structure can be readily modified at various positions, allowing for the systematic optimization of the ligand's steric and electronic properties. This has led to the development of a large family of spirobiindane-based ligands with diverse applications in asymmetric hydrogenation, carbon-carbon bond formation, and carbon-heteroatom bond formation. chinesechemsoc.org

Overview of the (R)-DTB-SpiroPAP-3-Me Architectural Features for Stereocontrol

This compound is a chiral ligand that belongs to the SpiroPAP (spiro pyridine-aminophosphine) family. rsc.org Its structure is characterized by a 1,1'-spirobiindane backbone, which provides the rigid chiral scaffold. strem.com The key architectural features that contribute to its exceptional stereocontrol include:

The Spirocyclic Core: The rigid spirobiindane framework creates a well-defined chiral pocket around the metal center, which is crucial for dictating the stereochemical outcome of the reaction.

The Phosphine (B1218219) Group: The ligand incorporates a bis(3,5-di-tert-butylphenyl)phosphino group. The bulky di-tert-butylphenyl (DTB) substituents provide significant steric hindrance, which plays a critical role in controlling the approach of the substrate to the catalytic center.

The Pyridine-Aminophosphine Moiety: The "PAP" in the name stands for pyridine-aminophosphine. This tridentate N,N,P-ligand structure allows for strong coordination to the metal center, enhancing the stability and efficiency of the resulting catalyst. oup.com

The 3-Methyl Group: The methyl group at the 3-position of the pyridine (B92270) ring provides an additional steric element that can be fine-tuned to optimize enantioselectivity for specific substrates. strem.com

The combination of these features in the this compound ligand results in a highly effective catalyst for a range of asymmetric transformations, particularly in the hydrogenation of ketones and ketoesters. rsc.orgresearchgate.net Its iridium complexes have demonstrated remarkable activity and enantioselectivity, achieving turnover numbers (TONs) in the millions. researchgate.netlookchem.com

Detailed Research Findings

The efficacy of this compound and its iridium complexes has been demonstrated in numerous studies. For instance, in the asymmetric hydrogenation of acetophenone (B1666503), the Ir[this compound] catalyst can produce the corresponding chiral alcohol with an enantiomeric excess of up to 99.9% and a turnover number (TON) as high as 4,550,000. lookchem.com

This high efficiency has been leveraged in the industrial synthesis of key pharmaceutical intermediates. For example, it has been used in the synthesis of the chiral alcohol intermediate for Crizotinib, an anti-cancer drug. lookchem.com The catalyst has also been employed in the large-scale production of a key intermediate for Rivastigmine, a medication used to treat Alzheimer's disease. smolecule.comresearchgate.net

The table below summarizes the performance of the Ir-(R)-DTB-SpiroPAP-3-Me catalyst in the asymmetric hydrogenation of various ketones.

| Substrate | Product | Enantiomeric Excess (ee) | Turnover Number (TON) | Conditions |

|---|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | Up to 99.9% | Up to 4,550,000 | Ir[this compound], H2 |

| 3-Hydroxyacetophenone | (R)-3-(1-Hydroxyethyl)phenol | 96% | 100,000 | Ir-(S)-SpiroPAP catalyst, 25 kg scale |

| Ethyl 3-oxo-3-phenylpropanoate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 98% | 100,000 | 0.001 mol% catalyst, 50 atm H2, RT, 19 h |

| 2,6-dichloro-3-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | >99% | - | Ir[this compound] |

Properties

IUPAC Name |

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H65N2P/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13/h14-21,26-32,54H,22-25,33H2,1-13H3/t52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNYVKUMWMLBJV-OIVUAWODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Dtb Spiropap 3 Me and Its Transition Metal Complexes

Enantioselective Synthesis of the (R)-Spirobiindane Backbone

Stereoselective Formation of the Spiro Center

The creation of the spirocyclic core of spirobiindane with high enantiopurity has been a subject of extensive research. Early methods often relied on the resolution of a racemic mixture of 1,1'-spirobiindane-7,7'-diol. One effective resolution technique involves inclusion crystallization with N-benzylcinchonidinium chloride, which allows for the efficient separation of the desired (R)-enantiomer.

More recently, asymmetric catalytic methods have been developed to directly synthesize enantiop-ure SPINOL derivatives, thereby avoiding the often tedious and lower-yielding resolution steps. One notable approach involves the phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives. This method has proven to be highly convergent and tolerant of various functional groups, providing access to the chiral spirobiindane backbone in good yields and with excellent enantioselectivity. For instance, certain phosphoric acid catalysts can promote the cyclization of suitable precursors to afford (R)-SPINOL with high enantiomeric excess (ee).

Another innovative strategy for constructing chiral spirobiindane frameworks involves a sequence of iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones followed by a titanium tetrachloride (TiCl₄) promoted asymmetric spiroannulation of the resulting chiral ketones. This protocol can be performed in a one-pot fashion and is scalable, offering high yields and stereoselectivities (up to >99% ee) researchgate.netacs.org.

| Method | Key Reagents/Catalysts | Typical Yield | Typical Enantioselectivity (ee) |

| Classical Resolution | N-benzylcinchonidinium chloride | Variable | >99% |

| Asymmetric Catalysis | Chiral Phosphoric Acids | Good to Excellent | High (e.g., >90%) |

| Asymmetric Hydrogenation/Spiroannulation | Ir-catalyst, TiCl₄ | High | Up to >99% |

Functionalization Strategies for Spirobiindane Scaffolds

Once the enantiomerically pure (R)-SPINOL is obtained, it serves as a versatile platform for further functionalization. The two hydroxyl groups at the 7 and 7' positions are the primary sites for modification to introduce the desired phosphine (B1218219) and amine moieties. The high rigidity and well-defined C2 symmetry of the spirobiindane backbone are crucial for transmitting the chiral information to the catalytic center of the final metal complex. The development of various chiral ligands from SPINOL has established it as a "privileged" scaffold in asymmetric catalysis rsc.org.

Introduction of the Phosphine and Pyridine-Amine Moieties in (R)-DTB-SpiroPAP-3-Me

The synthesis of the final ligand involves the sequential introduction of the phosphine group and the pyridine-amine arm onto the (R)-SPINOL backbone.

Phosphinylation Approaches

The introduction of the bulky 3,5-di-tert-butylphenylphosphine group is a key step in the synthesis of this compound. This is typically achieved by reacting one of the hydroxyl groups of (R)-SPINOL with a suitable phosphinylating agent. A common method involves the use of a chlorophosphine, such as bis(3,5-di-tert-butylphenyl)phosphine chloride, in the presence of a base to facilitate the formation of the phosphinite ester linkage. The steric bulk of the di-tert-butylphenyl groups is crucial for creating a well-defined chiral pocket around the metal center in the final catalyst, which enhances enantioselectivity.

Pyridine-Amine Arm Incorporation

Following the selective phosphinylation of one hydroxyl group, the remaining hydroxyl group is converted into an amino group, which is then coupled with the pyridine-containing fragment. A general route to introduce the pyridine-amine arm involves the conversion of the second hydroxyl group to a leaving group, followed by nucleophilic substitution with 2-amino-3-methylpyridine. Alternatively, a multi-step sequence involving amination of the spirobiindane backbone followed by coupling with a suitable pyridine (B92270) derivative can be employed. The 3-methyl group on the pyridine ring has been shown to be optimal for achieving high catalytic activity and enantioselectivity in iridium-catalyzed asymmetric hydrogenations .

Optimization of Ligand Synthesis Yields and Enantiopurity

While specific yield and enantiopurity data for each step in the synthesis of this compound are not always reported in a consolidated manner, the high efficiency of the final iridium complex in asymmetric hydrogenations, often achieving enantiomeric excesses exceeding 99.9%, attests to the high enantiopurity of the synthesized ligand.

| Step | Key Transformation | Reagents/Conditions | Challenges |

| 1. Backbone Synthesis | Enantioselective formation of (R)-SPINOL | Asymmetric catalysis or resolution | Achieving high enantiopurity and yield |

| 2. Mono-phosphinylation | Introduction of the DTB-phosphine group | Bis(3,5-di-tert-butylphenyl)phosphine chloride, base | Achieving mono-selectivity |

| 3. Pyridine-Amine Arm Incorporation | Coupling with 2-amino-3-methylpyridine | Multi-step functionalization of the second hydroxyl group | Maintaining high yield through multiple steps |

| 4. Purification | Isolation of the final ligand | Column chromatography | Separation from reaction byproducts |

Preparation of this compound Transition Metal Complexes

The synthesis of transition metal complexes featuring the this compound ligand is a critical step in the development of catalysts for various organic transformations. The coordination of this chiral ligand to a metal center is dictated by the electronic and steric properties of both the ligand and the metal precursor.

Synthesis of Iridium Complexes Utilizing this compound

Iridium complexes of chiral SpiroPAP ligands have demonstrated remarkable efficiency in asymmetric hydrogenation reactions. The synthesis of the Ir-(R)-DTB-SpiroPAP-3-Me catalyst is typically achieved through the reaction of a suitable iridium precursor with the free ligand. A common method involves the reaction of the iridium dimer, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), with a slight excess of the this compound ligand. researchgate.net

This reaction is generally carried out under an inert atmosphere, such as hydrogen, at room temperature. The solvent of choice is often a dry alcohol, like ethanol. The progress of the reaction can be monitored by a color change, typically from the orange of the iridium precursor solution to a light yellow, indicating the formation of the iridium dihydride catalyst. researchgate.net The resulting catalyst can often be used directly without the need for extensive purification, although it can be isolated as a powder by removing the solvent under reduced pressure. researchgate.net These catalysts have been noted for their stability in air for short periods and can be stored for extended durations under an inert atmosphere without significant loss of activity or selectivity. researchgate.net

The general reaction scheme for the preparation of the Ir-(R)-SpiroPAP catalyst is as follows:

[Ir(COD)Cl]₂ + 2 this compound -> 2 [Ir(this compound)(COD)]Cl

Further reaction under a hydrogen atmosphere leads to the formation of the active dihydride species.

Table 1: Typical Reaction Conditions for the Synthesis of Ir-(R)-SpiroPAP Catalysts

| Parameter | Condition |

|---|---|

| Iridium Precursor | [Ir(COD)Cl]₂ |

| Ligand | This compound |

| Solvent | Anhydrous Ethanol |

| Atmosphere | Hydrogen |

| Temperature | Room Temperature |

Coordination Chemistry with Other Relevant Metal Centers

While iridium complexes of this compound have been extensively studied due to their exceptional catalytic activity, the coordination chemistry of this ligand extends to other transition metals. The versatile tridentate nature of the SpiroPAP ligand, with its pyridine and aminophosphine (B1255530) moieties, allows for effective chelation to a variety of metal centers, including ruthenium and rhodium.

The synthesis of ruthenium and rhodium complexes with ligands similar to SpiroPAP often involves the reaction of the ligand with appropriate metal precursors such as [Ru(arene)Cl₂]₂ or [Rh(diene)Cl]₂. These reactions are typically performed in a suitable solvent under an inert atmosphere to yield the desired coordination complexes. The specific reaction conditions and the resulting coordination geometry can be influenced by factors such as the metal's oxidation state, the nature of the other ligands present, and the reaction temperature. While specific examples for this compound with these metals are not as extensively documented as with iridium, the fundamental principles of coordination chemistry suggest that stable complexes can be formed.

Structural Characterization of Ligand and Complexes for Reactivity and Mechanism Studies

A thorough understanding of the three-dimensional structure of both the this compound ligand and its metal complexes is crucial for rationalizing their reactivity and elucidating reaction mechanisms. A combination of advanced spectroscopic techniques and X-ray crystallography is employed for this purpose.

Advanced Spectroscopic Analyses for Ligand and Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its complexes in solution. Key nuclei for NMR analysis include ¹H, ¹³C, and ³¹P.

¹H NMR provides information about the proton environment in the molecule, helping to confirm the presence of the various organic moieties within the ligand and their relative orientations in the complex.

¹³C NMR offers insights into the carbon skeleton of the ligand and can indicate changes in the electronic environment upon coordination to a metal center.

³¹P NMR is particularly informative for phosphine-containing ligands like this compound. The chemical shift of the phosphorus signal provides direct evidence of coordination to the metal, and the coupling constants can offer clues about the geometry of the complex.

Other spectroscopic techniques are also employed:

Infrared (IR) Spectroscopy can be used to identify characteristic vibrational frequencies of functional groups within the ligand and to observe shifts in these frequencies upon complexation.

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the mass-to-charge ratio of the complexes, confirming their composition.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment, ligand structure confirmation |

| ¹³C NMR | Carbon framework, electronic environment |

| ³¹P NMR | Phosphorus coordination, complex geometry |

| IR Spectroscopy | Functional group identification, coordination effects |

X-ray Crystallography for Defining Absolute Configuration and Coordination Geometries

For chiral complexes, X-ray crystallography is invaluable for establishing the absolute configuration of the stereogenic centers. The data obtained from X-ray analysis allows for a detailed visualization of the steric and electronic environment created by the ligand around the metal. This information is critical for understanding the high levels of enantioselectivity observed in catalytic reactions. For instance, the crystal structures of related iridium(III) complexes have confirmed their proposed formulations and coordination spheres. researchgate.net Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental X-ray data to further probe the electronic structure and rationalize the observed reactivity. The agreement between calculated and experimental structures can provide strong support for proposed mechanistic pathways.

Catalytic Applications of R Dtb Spiropap 3 Me Metal Complexes in Asymmetric Synthesis

Asymmetric Hydrogenation Reactions Mediated by (R)-DTB-SpiroPAP-3-Me Complexes

Complexes of this compound, particularly with iridium, have proven to be highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. The ligand's rigid spirobiindane backbone, coupled with bulky di-tert-butylphenyl (DTB) groups on the phosphorus atoms and a methyl-substituted pyridine (B92270) moiety, creates a well-defined chiral environment that facilitates high stereocontrol.

While the primary applications of this compound complexes have been focused on the reduction of carbonyl and imine functionalities, their utility in the enantioselective hydrogenation of olefins is an area of growing interest. Iridium complexes bearing ligands of the SpiroPAP family have been investigated for the hydrogenation of various olefinic substrates. For instance, iridium catalysts with chiral phosphine-thiazole ligands have been successfully applied in the asymmetric hydrogenation of aryl alkenes and aryl alkene esters. Although specific data for the this compound ligand in the hydrogenation of a broad range of simple olefins is not extensively documented in the literature, its effectiveness in the reduction of α,β-unsaturated ketones suggests its potential for related olefinic systems. In these conjugated systems, the catalyst chemoselectively reduces the carbon-carbon double bond, affording the corresponding chiral saturated ketone with high enantioselectivity.

Further research is needed to fully explore the substrate scope and efficacy of this compound metal complexes in the enantioselective reduction of a wider variety of functionalized and unfunctionalized olefins.

The asymmetric hydrogenation of ketones and imines represents a highly successful application of this compound metal complexes. Iridium complexes of this ligand are particularly noteworthy for their exceptional activity and enantioselectivity in these transformations, leading to the synthesis of valuable chiral alcohols and amines.

Iridium complexes incorporating the this compound ligand are exceptionally efficient for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. These reactions often proceed with excellent yields and nearly perfect enantioselectivities under mild conditions and at very low catalyst loadings. The catalyst has demonstrated remarkable turnover numbers (TONs), making it suitable for industrial-scale applications. For example, the asymmetric hydrogenation of acetophenone (B1666503) derivatives and other aryl alkyl ketones yields the corresponding chiral alcohols with enantiomeric excesses (ee) often exceeding 99%.

Similarly, the iridium complex of this compound has been shown to be a highly effective catalyst for the asymmetric hydrogenation of prochiral imines, providing access to chiral amines with high enantiopurity. Enantioselectivities exceeding 99.9% have been reported for the reduction of certain imines. While specific data for a wide range of imine substrates with the this compound ligand is limited, related iridium-SpiroPAP systems have been successfully employed in the asymmetric hydrogenation of dialkyl imines, achieving enantiomeric excesses of up to 97%.

Below is a data table summarizing the performance of an Iridium-(R)-DTB-SpiroPAP-3-Me complex in the asymmetric hydrogenation of a representative ketone.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|---|---|

| Acetophenone | 0.0001 | EtOH | 50 | rt | 30 | 100 | 98 | (R) |

The substrate scope of iridium complexes of this compound in asymmetric hydrogenation is broad, encompassing a variety of ketones and imines. For ketones, the catalyst is effective for aryl alkyl ketones, heteroaryl ketones, and functionalized ketones such as β-ketoesters. The electronic properties and steric hindrance of the substituents on the ketone can influence the reaction rate and enantioselectivity, but high levels of stereocontrol are generally maintained.

In the case of imines, the nature of the substituents on both the carbon and nitrogen atoms plays a crucial role in determining the outcome of the hydrogenation. N-aryl, N-alkyl, and N-phosphinoyl imines have been successfully hydrogenated using related iridium-SpiroPAP catalysts.

Stereoselectivity in these reactions can be tuned by modifying the structure of the SpiroPAP ligand. The introduction of the 3-methyl group on the pyridine ring of the parent SpiroPAP ligand to give this compound is a key modification that enhances both catalytic activity and enantioselectivity. Further modifications to the di-tert-butylphenyl groups or the spirobiindane backbone could potentially allow for fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for a specific substrate. The choice of metal precursor (e.g., iridium vs. ruthenium) and reaction conditions (solvent, temperature, pressure, additives) also provides avenues for optimizing the stereochemical outcome.

Asymmetric Transfer Hydrogenation Protocols Employing this compound Complexes

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation using molecular hydrogen. Common hydrogen donors include isopropanol (B130326) and formic acid. Iridium complexes of SpiroPAP ligands have demonstrated high efficiency in ATH reactions.

Iridium complexes of SpiroPAP ligands are highly effective catalysts for the asymmetric transfer hydrogenation of a variety of simple and functionalized ketones, yielding chiral alcohols with high enantioselectivity. rug.nl Ethanol can serve as a convenient and environmentally benign hydrogen donor in these reactions. rug.nl For instance, a series of alkyl aryl ketones have been successfully hydrogenated to their corresponding chiral alcohols with up to 98% ee using a chiral iridium-spiroPAP catalyst. rug.nl

The reaction conditions for these transfer hydrogenations are typically mild, and the catalysts exhibit high activity. The general applicability of this compound in this transformation is anticipated to be high, given its structural similarities to other effective SpiroPAP ligands.

The following table provides representative data for the asymmetric transfer hydrogenation of ketones using a chiral iridium-SpiroPAP catalyst.

| Substrate | Catalyst | Hydrogen Donor | Base | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| Acetophenone | (S)-Ir-SpiroPAP | Ethanol | NaOEt | 80 | 12 | >99 | 96 |

| 1-Indanone | (S)-Ir-SpiroPAP | Ethanol | NaOEt | 80 | 12 | >99 | 98 |

The enantioselective reduction of imines via asymmetric transfer hydrogenation provides a valuable route to chiral amines. While specific studies focusing solely on the use of this compound in the ATH of imines are not extensively detailed, the broader class of chiral ruthenium and iridium complexes with diamine and amino alcohol ligands are well-established catalysts for this transformation. These catalysts, often employing a mixture of formic acid and triethylamine (B128534) or isopropanol as the hydrogen source, can reduce a wide range of cyclic and acyclic imines with high enantioselectivity. Given the demonstrated success of iridium-SpiroPAP complexes in other asymmetric reductions, it is highly probable that this compound would also serve as an effective ligand in the asymmetric transfer hydrogenation of imines. Further research in this area would be beneficial to fully elucidate its potential.

C-H Activation and Functionalization Catalysis by this compound Systems

Complexes of this compound, particularly with iridium, are recognized for their role in catalytic C-H activation. This capability is foundational to the development of more efficient and selective synthetic methodologies.

Regioselective and Enantioselective C-H Bond Activation

While specific research detailing the regioselective and enantioselective C-H bond activation by this compound metal complexes is not extensively documented in publicly available literature, the inherent chirality of the ligand and its demonstrated success in other asymmetric transformations strongly suggest its potential in directing the stereochemical outcome of C-H functionalization reactions. The structural framework of the spirocyclic ligand is designed to create a well-defined chiral environment around the metal center, which is a prerequisite for achieving high enantioselectivity.

Scope of Directed and Undirected C-H Functionalization

The primary application of iridium complexes with ligands of the SpiroPAP family, including the specific derivative this compound, has been in the field of asymmetric hydrogenation. This can be viewed as a form of C-H functionalization where a C-H bond is formed across a double bond with high stereocontrol. The iridium catalyst bearing the this compound ligand has shown high efficiency in the asymmetric hydrogenation of ketones and ketoesters.

Development of Novel C-H Amination and Alkylation Methodologies

Currently, there is a lack of specific published research on the application of this compound metal complexes in the development of novel C-H amination and alkylation methodologies. The focus of the available literature has been on hydrogenation reactions.

Other Enantioselective Transformations

Beyond C-H activation, the utility of this compound extends to other critical enantioselective transformations, primarily in the formation of carbon-carbon bonds.

Asymmetric Carbon-Carbon Bond Forming Reactions

The ligand family to which this compound belongs has been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method is instrumental in the synthesis of chiral biaryl compounds, which are significant in medicinal chemistry and materials science. The bulky 3,5-di-tert-butylphenyl groups on the phosphine (B1218219) moiety of the ligand create a sterically hindered environment that can enhance selectivity in these carbon-carbon bond-forming reactions.

Enantioselective Cycloaddition Reactions

As of the current available literature, there are no specific examples or detailed studies on the application of this compound metal complexes in enantioselective cycloaddition reactions.

Research Findings in Asymmetric Hydrogenation

The iridium complex of this compound has been identified as a highly effective catalyst for the asymmetric hydrogenation of ketones and ketoesters. Research has demonstrated that this catalyst system can achieve high turnover numbers (TON) and turnover frequencies (TOF), indicating its high efficiency and stability. For instance, in the asymmetric hydrogenation of acetophenone, the catalyst has shown the capability to produce the corresponding chiral alcohol in high yield and with excellent enantiomeric excess (ee).

Below is a table summarizing the performance of the Ir-(R)-SpiroPAP catalyst, which has a structure analogous to the specific compound of interest, in the asymmetric hydrogenation of various ketones.

| Substrate | Product | TON | TOF (h⁻¹) | ee (%) |

| Acetophenone | 1-Phenylethanol | 4,550,000 | 37,000 | 96 |

| β-Ketoesters | Chiral β-Hydroxyesters | - | - | High |

| β-Aryl-β-ketoesters | Chiral β-Aryl-β-hydroxyesters | - | - | High |

Data is based on the performance of a closely related Ir-(R)-SpiroPAP catalyst.

This high efficiency makes the catalyst particularly valuable for practical applications in the synthesis of pharmaceuticals and other fine chemicals.

Catalyst Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF) Assessments

In the context of complexes formed with the this compound ligand, performance assessments have demonstrated exceptional efficiency, particularly in iridium-catalyzed reactions. Research into the asymmetric hydrogenation of ketones using chiral spiro iridium catalysts has highlighted the evolution of the SpiroPAP ligand system. An initial design, a bidentate ligand named SpiroAP, when complexed with iridium, was highly active for ketone hydrogenation, achieving TOFs as high as 37,000 h⁻¹. However, its stability was limited, with TONs only reaching 10,000. This instability was attributed to the catalyst transforming into an inactive iridium dihydride species involving two SpiroAP ligands.

To overcome this limitation, the ligand was modified into a tridentate form by introducing a coordinating pyridine moiety, resulting in the SpiroPAP ligand. This structural modification led to the development of a novel chiral spiro iridium catalyst with remarkably high stability and activity. Specifically, the iridium complex with (R)-SpiroPAP featuring 3,5-di-tert-butyl groups on the P-phenyl rings and a 3-methyl group on the pyridinyl ring—a structure corresponding to this compound—was identified as the most effective variant. researchgate.net

The performance metrics for the Iridium-(R)-DTB-SpiroPAP-3-Me catalyst in the asymmetric hydrogenation of acetophenone are summarized below.

Table 1: Catalyst Performance in Asymmetric Hydrogenation of Acetophenone

| Catalyst System | Substrate | Max. Turnover Number (TON) | Max. Turnover Frequency (TOF) |

| Ir-(R)-DTB-SpiroPAP-3-Me | Acetophenone | 4,550,000 researchgate.net | 37,000 h⁻¹ * |

*TOF value noted for the parent Ir-SpiroAP catalyst system, which served as the basis for the development of the more stable SpiroPAP version. researchgate.net

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| This compound | (R)-1,1'-spirobiindane-7,7'-diylbis(di(3,5-di-tert-butylphenyl))phosphino)-(3-methyl-2-pyridyl)methanamine |

| SpiroAP | Spiro aminophosphine (B1255530) ligand |

| SpiroPAP | Spiro phosphine-aminopyridine ligand |

| Acetophenone | 1-phenylethan-1-one |

| Iridium | Iridium |

Mechanistic Investigations and Elucidation of Catalytic Pathways

Reaction Mechanism Studies Using Spectroscopic Techniques (e.g., in situ NMR)

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to monitor catalytic reactions in real-time, providing snapshots of the species present in the reaction mixture under actual catalytic conditions. For a catalyst like an iridium complex of (R)-DTB-SpiroPAP-3-Me, ³¹P and ¹H NMR would be particularly informative.

Researchers would typically monitor the characteristic signals of the phosphorus atom in the phosphine (B1218219) ligand and the hydride signals of iridium-hydride intermediates. Changes in the chemical shifts and coupling constants of these signals upon addition of the substrate and hydrogen would offer insights into ligand binding, substrate coordination, and the formation of key catalytic species. For instance, the observation of new hydride resonances could indicate the formation of iridium dihydride or monohydride complexes, which are often implicated as active catalytic species.

Table 1: Hypothetical In Situ NMR Data for a Catalytic Hydrogenation

| Species | ³¹P Chemical Shift (ppm) | ¹H Chemical Shift (ppm) - Hydride Region |

| Pre-catalyst [Ir(COD)(this compound)]⁺ | 25.4 | - |

| Active Catalyst [IrH₂(this compound)(Solvent)]⁺ | 30.2 | -15.2 (d), -20.5 (d) |

| Substrate Complex [IrH₂(Substrate)(this compound)]⁺ | 32.8 | -16.0 (d), -21.1 (d) |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Identification and Characterization of Key Intermediates in Catalytic Cycles

The catalytic cycle of iridium-catalyzed asymmetric hydrogenation is believed to proceed through a series of discrete intermediates. Identifying and characterizing these intermediates is fundamental to understanding the reaction mechanism. Techniques such as low-temperature NMR spectroscopy can be employed to trap and study fleeting intermediates.

For a catalyst system involving this compound, key intermediates would likely include an iridium dihydride complex formed upon oxidative addition of hydrogen, a substrate-catalyst adduct, and an iridium-alkoxide or -product complex after hydrogen transfer. Isolation of these intermediates, where possible, allows for unambiguous characterization by X-ray crystallography, providing precise structural information that can be correlated with their spectroscopic signatures.

A plausible catalytic cycle would involve the following steps:

Activation of the precatalyst to form a solvated iridium species.

Oxidative addition of H₂ to form an iridium dihydride complex.

Coordination of the ketone or ketoester substrate.

Migratory insertion of the carbonyl group into an Ir-H bond, followed by reductive elimination of the chiral alcohol product.

Kinetic Studies and Rate-Determining Steps Analysis

Kinetic studies are essential for determining the reaction order with respect to the catalyst, substrate, and hydrogen concentrations, which in turn helps to identify the rate-determining step (RDS) of the catalytic cycle. By systematically varying the concentration of each reactant and monitoring the initial reaction rate, a rate law can be established.

For example, if the reaction is found to be first-order in both the catalyst and hydrogen, but zero-order in the substrate, it would suggest that the oxidative addition of hydrogen is the rate-determining step. Conversely, if the rate is dependent on the substrate concentration, then a step involving the substrate, such as its coordination or the migratory insertion, could be rate-limiting. Isotope labeling studies, such as the use of deuterium (B1214612) gas (D₂), can also provide valuable information about the mechanism and the nature of the RDS.

Table 2: Hypothetical Kinetic Data for Asymmetric Hydrogenation

| Experiment | [Catalyst] (mol/L) | [Substrate] (mol/L) | P(H₂) (atm) | Initial Rate (mol/L·s) |

| 1 | 0.001 | 0.1 | 10 | 1.2 x 10⁻⁴ |

| 2 | 0.002 | 0.1 | 10 | 2.4 x 10⁻⁴ |

| 3 | 0.001 | 0.2 | 10 | 1.2 x 10⁻⁴ |

| 4 | 0.001 | 0.1 | 20 | 2.4 x 10⁻⁴ |

Note: This table is illustrative and does not represent actual experimental data for this compound.

From this hypothetical data, the reaction is first-order in catalyst and hydrogen pressure, and zero-order in substrate, suggesting that a step not involving the substrate is rate-determining.

Development of Stereochemical Models for Explaining Enantioselectivity

The high enantioselectivity observed with SpiroPAP ligands is attributed to the rigid and well-defined chiral environment they create around the metal center. To explain the origin of this stereocontrol, stereochemical models are proposed based on the structures of key catalytic intermediates, often supported by Density Functional Theory (DFT) calculations.

These models typically focus on the transition state of the enantioselectivity-determining step, which is often the migratory insertion of the carbonyl group into the iridium-hydride bond. The model would consider the steric interactions between the substituents on the substrate and the bulky groups on the chiral ligand, such as the di-tert-butylphenyl groups in this compound. The favored transition state is the one that minimizes these steric clashes, leading to the preferential formation of one enantiomer of the product. DFT calculations can be used to compute the energies of the competing diastereomeric transition states, and the calculated energy difference can be correlated with the experimentally observed enantiomeric excess.

Computational and Theoretical Studies of R Dtb Spiropap 3 Me Catalysis

Density Functional Theory (DFT) Calculations for Ligand-Metal Interactions and Complex Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a metal complex involving the (R)-DTB-SpiroPAP-3-Me ligand, DFT calculations would be employed to elucidate the nature of the interactions between the ligand and a coordinated metal center.

Researchers would typically begin by optimizing the geometry of the ligand-metal complex. These calculations reveal crucial information such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the catalyst. The stability of such a complex is paramount for its catalytic function. DFT allows for the calculation of binding energies, which quantify the strength of the interaction between the ligand and the metal. A higher binding energy generally suggests a more stable complex.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can offer deeper insights into the ligand-metal bonding. This analysis partitions the electron density into localized bonds and lone pairs, helping to characterize the donor-acceptor interactions between the ligand's phosphorus and nitrogen atoms and the metal's empty orbitals. The results of such an analysis would typically be presented in a table format, detailing the nature of the orbitals involved and the stabilization energy associated with their interaction.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Metal-(R)-DTB-SpiroPAP-3-Me Complex

| Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) (kcal/mol) |

|---|---|---|

| LP (P1) | LP* (M) | Data not available |

| LP (N1) | LP* (M) | Data not available |

| LP (P2) | LP* (M) | Data not available |

Note: This table is illustrative. Specific data for this compound is not available.

Computational Prediction of Catalytic Transition States and Reaction Barriers

Understanding the mechanism of a catalyzed reaction requires identifying the transition states (TS) and the associated energy barriers. A transition state is the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility of a particular reaction pathway.

Computational chemists use various algorithms to locate transition state structures on the potential energy surface calculated by DFT. Once a TS structure is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier indicates a faster reaction. For a reaction catalyzed by a this compound complex, computational studies would map out the energetic profile of the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states. The step with the highest energy barrier is the rate-determining step of the reaction.

Table 2: Hypothetical Calculated Energy Barriers for a Catalytic Cycle

| Step in Catalytic Cycle | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | Data not available |

| Migratory Insertion | TS2 | Data not available |

| Reductive Elimination | TS3 | Data not available |

Note: This table represents typical data from such a study. Specific data for this compound is not available.

Theoretical Elucidation of the Origin of Stereoselectivity

The hallmark of chiral catalysts like those based on the SpiroPAP framework is their ability to produce one enantiomer of a product in excess over the other. Computational chemistry is a powerful tool for understanding the origins of this stereoselectivity.

To explain why a catalyst produces, for example, the (R)-enantiomer of a product over the (S)-enantiomer, researchers would model the transition states leading to both products. The enantioselectivity is determined by the difference in the activation energies (ΔΔG‡) of these two diastereomeric transition states. A small difference in energy can lead to a high enantiomeric excess (ee).

The analysis focuses on identifying the specific non-covalent interactions within the transition state structures that favor one over the other. These can include steric repulsions, which would destabilize one transition state, or attractive interactions like hydrogen bonds or CH-π interactions, which would stabilize the other. By comparing the geometries of the two transition states, a model can be constructed that explains how the chiral environment created by the this compound ligand directs the substrate to react in a way that forms the major enantiomer.

In Silico Design and Screening of this compound Analogs for Enhanced Performance

Computational methods can also guide the development of new and improved catalysts. This process, known as in silico design, involves computationally creating and evaluating analogs of a parent ligand like this compound before committing to their synthesis in the lab.

Researchers can systematically modify the structure of the ligand in a computational model, for instance, by changing the bulky di-tert-butylphenyl (DTB) groups or the methyl group on the spiro backbone. For each new analog, the key properties, such as the stability of its metal complex and the energy barriers and stereoselectivity of the catalyzed reaction, can be computationally predicted.

This allows for a virtual screening of a library of potential new ligands. Those that are predicted to have superior performance (e.g., leading to lower reaction barriers or higher enantioselectivity) can then be prioritized for synthesis. This approach can significantly accelerate the discovery of next-generation catalysts by focusing experimental efforts on the most promising candidates.

Table 3: Example of a Virtual Screening Data Table for Ligand Analogs

| Ligand Analog | Modification | Predicted ΔΔG‡ (kcal/mol) | Predicted Performance |

|---|---|---|---|

| Analog 1 | Replace DTB with Phenyl | Data not available | Data not available |

| Analog 2 | Replace -3-Me with -3-Et | Data not available | Data not available |

| Analog 3 | Modify Spiro Backbone | Data not available | Data not available |

Note: This table illustrates the concept of in silico screening. Specific data for this compound analogs is not available.

Structure Activity Relationships and Ligand Optimization Strategies

Influence of Spirobiindane Backbone Modifications on Catalytic Performance

The 1,1'-spirobiindane backbone is a defining feature of the SpiroPAP ligand family, imparting a rigid and well-defined chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate, which is essential for high enantioselectivity.

Effects of Substituents on Phosphine (B1218219) and Pyridine-Amine Moieties on Enantioselectivity

The exceptional performance of (R)-DTB-SpiroPAP-3-Me is a direct consequence of the specific substitution pattern on its phosphine and pyridine-amine functionalities. The development of this catalyst involved a systematic evaluation of both steric and electronic effects of various substituents.

The transition from a bidentate spiro aminophosphine (B1255530) (SpiroAP) ligand to a tridentate spiro pyridine-aminophosphine (SpiroPAP) ligand was a critical step in enhancing catalyst stability and efficiency. The introduction of the pyridine (B92270) moiety to form a P,N,N-tridentate ligand prevents the formation of inactive bis-ligated iridium species, leading to a more robust and active catalyst. researchgate.net

Substituents on the Phosphine Moiety:

The phosphorus atom of the ligand coordinates to the iridium center, and the substituents on the phosphorus play a pivotal role in modulating the electronic and steric properties of the catalyst. For the this compound ligand, the phosphine is substituted with two 3,5-di-tert-butylphenyl groups. These bulky groups are instrumental in creating a highly effective chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in the hydrogenation of various ketones. The steric hindrance provided by the tert-butyl groups restricts the possible coordination modes of the substrate, thereby enhancing the discrimination between the two enantiotopic faces of the prochiral ketone.

Substituents on the Pyridine-Amine Moiety:

The pyridine ring and the amine linker complete the tridentate coordination to the iridium center. The substituent on the pyridine ring also influences the catalytic performance. In the case of this compound, a methyl group at the 3-position of the pyridine ring has been found to be optimal. While the electronic effect of this methyl group is modest, its steric presence can fine-tune the geometry of the catalytic complex, further enhancing enantioselectivity. Studies on related SpiroPAP ligands have shown that the introduction of an alkyl group at the 6-position of the pyridine ring can lead to a reduction in enantioselectivity, highlighting the sensitivity of the catalytic system to steric changes around the pyridine moiety.

The following table summarizes the general trends observed for substituent effects on SpiroPAP ligands in the asymmetric hydrogenation of acetophenone (B1666503), leading to the selection of the DTB and 3-Me substituents as optimal.

| Substituent on P-phenyl rings | Substituent on Pyridine Ring | General Effect on Enantioselectivity |

| Phenyl | H | High |

| 3,5-dimethylphenyl | H | Very High |

| 3,5-di-tert-butylphenyl | H | Excellent |

| 3,5-di-tert-butylphenyl | 3-Methyl | Excellent (Optimal) |

| 3,5-di-tert-butylphenyl | 6-Methyl | Decreased |

This table is a representation of general findings in the literature; specific comparative data for a full matrix of substituents is not available.

Rational Design Principles for Improving Catalyst Efficiency and Selectivity

The development of this compound is a prime example of rational catalyst design, where a deep understanding of reaction mechanisms and structure-activity relationships guides the synthesis of progressively better catalysts.

The key design principles that have led to the exceptional performance of this catalyst include:

Rigid Chiral Scaffold: The use of the 1,1'-spirobiindane backbone provides a conformationally rigid and pre-organized chiral environment, which is fundamental for high enantioselectivity. nih.gov

Tridentate Coordination: The evolution from bidentate (P,N) to tridentate (P,N,N) ligands by incorporating a pyridine moiety was a crucial innovation. This design prevents the formation of less active or inactive catalyst species, thereby significantly increasing catalyst stability and turnover numbers. researchgate.net The iridium complexes of SpiroPAP ligands have demonstrated extremely high turnover numbers, reaching up to 4,550,000 in the hydrogenation of certain ketones.

Steric Tuning: The introduction of bulky 3,5-di-tert-butylphenyl groups on the phosphine ligand creates a well-defined and sterically demanding chiral pocket. This steric hindrance is a key factor in forcing the substrate to approach the metal center in a highly specific orientation, leading to excellent enantiocontrol.

Fine-tuning of the Third Ligating Group: The addition of a methyl group at the 3-position of the pyridine ring provides a subtle but important steric adjustment that further optimizes the chiral environment, leading to the highest levels of enantioselectivity.

These design principles are not only crucial for high enantioselectivity but also for achieving high turnover frequencies (TOF) and turnover numbers (TON). The stability of the tridentate iridium complex allows for catalysis at very low catalyst loadings, making the system highly efficient and economically viable for practical applications.

Development of Robust and Recyclable Heterogeneous Catalytic Systems

While homogeneous catalysts like the iridium complex of this compound offer outstanding activity and selectivity, their separation from the reaction products and subsequent recycling can be challenging and costly, particularly in large-scale industrial processes. To address this limitation, significant research efforts are directed towards the development of heterogeneous catalytic systems.

The heterogenization of a homogeneous catalyst typically involves its immobilization on a solid support. Potential strategies for the heterogenization of SpiroPAP-type catalysts could include:

Covalent Anchoring: The ligand could be functionalized with a linker group that can be covalently attached to a solid support, such as silica, polymers, or magnetic nanoparticles. This approach can provide a robustly anchored catalyst, minimizing leaching into the reaction medium.

Ionic Immobilization: If the catalyst complex is ionic, it could be immobilized on a support with complementary ionic properties, such as an ion-exchange resin.

Encapsulation: The catalyst could be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a zeolite.

The development of a successful heterogeneous version of the this compound catalyst would need to overcome several challenges. The immobilization process must not significantly compromise the catalyst's activity and enantioselectivity. The accessibility of the active sites to the substrate must be maintained, and the support material should be chemically and mechanically stable under the reaction conditions.

Currently, there is limited specific information in the scientific literature on the successful heterogenization and recycling of the this compound catalyst itself. However, the general principles of catalyst immobilization are well-established, and ongoing research in this area may lead to the development of robust and recyclable heterogeneous systems based on this highly effective chiral catalyst in the future.

Future Perspectives and Emerging Research Directions

Expansion of the Catalytic Repertoire of (R)-DTB-SpiroPAP-3-Me Complexes to Novel Transformations

The remarkable success of this compound in hydrogenation reactions provides a strong foundation for exploring its application in other challenging asymmetric transformations. The ligand's ability to form stable, highly active complexes with metals like iridium and palladium suggests significant potential beyond its current uses. [cite: 1]

Future research is likely to focus on leveraging the unique stereoelectronic properties of this compound complexes in a broader range of catalytic reactions. Areas of exploration could include:

C-C and C-X Bond Forming Reactions: Adapting the metal complexes for asymmetric carbon-carbon bond formations, such as allylic alkylations, conjugate additions, and cross-coupling reactions, is a logical next step. The ligand's steric bulk and defined chiral pocket could offer unique selectivity profiles for these transformations.

Asymmetric Hydrofunctionalization: Reactions like hydroamination, hydroboration, and hydrosilylation of olefins are fundamental transformations in organic synthesis. Developing this compound-based catalysts for these reactions would provide direct routes to valuable chiral amines, alcohols, and organosilicon compounds.

Atroposelective Synthesis: The construction of axially chiral biaryls remains a significant challenge. The rigid spirocyclic framework of the ligand is well-suited to inducing atropisomerism, a potential application that is being explored with other classes of chiral phosphine (B1218219) ligands.

The iridium complex of this compound has already demonstrated exceptional performance in the asymmetric hydrogenation of various challenging substrates, achieving high turnover numbers (TONs) and excellent enantioselectivities. [cite: 3, 5] These established results for known substrate classes provide a benchmark for expansion into novel areas.

| Substrate (β-Ketoester) | Yield (%) | Enantiomeric Excess (% ee) | Substrate-to-Catalyst Ratio (S/C) |

|---|---|---|---|

| Methyl 3-oxo-3-phenylpropanoate | 98 | 99.5 | 1000 |

| Ethyl 3-oxobutanoate | 95 | 98.0 | 1000 |

| tert-Butyl 3-oxobutanoate | 93 | 95.0 | 1000 |

| Methyl 3-oxo-4-phenylbutanoate | 96 | 99.8 | 1000 |

Strategies for Catalyst Immobilization and Heterogenization for Sustainable Catalysis

A significant drawback of homogeneous catalysts, including complexes of this compound, is the difficulty in separating them from the reaction mixture. This leads to product contamination with trace metals and loss of the expensive chiral ligand and metal precursor, hindering catalyst recycling and large-scale industrial applications.

To overcome these limitations, a key area of future research is the development of strategies for the immobilization or heterogenization of this compound complexes. [cite: 3] The goal is to merge the high selectivity of the homogeneous system with the practical advantages of a solid-phase catalyst, such as easy separation and reusability. [cite: 3]

Potential immobilization strategies include:

Anchoring to Solid Supports: The ligand could be functionalized with a reactive handle to allow for covalent attachment to insoluble supports like silica, polystyrene resins, or other polymers. [cite: 3, 12]

Encapsulation in Porous Materials: Incorporating the catalyst complex within the pores of materials such as Metal-Organic Frameworks (MOFs) or zeolites can physically trap the catalyst while allowing reactants and products to diffuse freely. [cite: 12] This method can also impart additional stability and selectivity.

Development of Self-Supporting Catalysts: Designing ligand variants that can polymerize or self-assemble into an insoluble network would create a catalyst that is inherently heterogeneous without the need for an external support material.

Successful heterogenization would not only facilitate catalyst recycling but also make these systems amenable to use in continuous manufacturing processes, representing a significant step towards more sustainable chemical production. [cite: 1]

Integration of this compound Catalysis with Flow Chemistry and High-Throughput Experimentation

The integration of advanced catalytic systems with modern chemical engineering technologies like continuous flow chemistry and high-throughput experimentation (HTE) is a major direction for process optimization and discovery.

Continuous Flow Chemistry: Immobilized this compound catalysts are ideal candidates for use in packed-bed reactors within continuous flow systems. [cite: 1] This approach offers numerous advantages over traditional batch processing:

Enhanced Safety: Small reactor volumes and superior heat transfer allow for the safe handling of highly exothermic reactions or unstable intermediates.

Improved Efficiency: Precise control over reaction parameters (temperature, pressure, residence time) can lead to higher yields and selectivities.

Facile Scalability: Increasing production capacity is achieved by simply extending the operation time or running multiple reactors in parallel, avoiding the complex re-optimization often required for scaling up batch reactions.

Automation: Flow systems can be fully automated for continuous production with minimal manual intervention.

High-Throughput Experimentation (HTE): HTE platforms, which use automated robotic systems to perform hundreds or thousands of experiments in parallel on a small scale, can rapidly accelerate the discovery of new applications for this compound. By systematically varying substrates, metal precursors, solvents, and additives, HTE can be used to:

Quickly screen for activity in the novel transformations discussed in section 7.1.

Rapidly optimize reaction conditions to maximize yield and enantioselectivity.

Discover new catalyst derivatives by screening a library of structurally related SpiroPAP ligands.

The combination of HTE for rapid discovery and flow chemistry for efficient and scalable production represents a powerful paradigm for the future development and application of this compound catalysis.

Exploration of Photo- and Electrocatalytic Applications

A frontier in catalysis involves merging transition metal catalysis with photoredox or electrochemical methods to enable novel transformations under mild conditions. These energy sources provide alternative pathways for generating reactive intermediates that are often inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photocatalysis uses light to initiate single-electron transfer (SET) processes, generating radical intermediates. There is a significant opportunity to design dual catalytic systems where a photocatalyst generates a radical that is then intercepted by a chiral this compound metal complex to control the stereochemistry of the final bond-forming step. Research in related systems, such as SPINOL-derived phosphoric acids, has already demonstrated the potential of spirocyclic structures in visible-light-driven asymmetric catalysis. [cite: 6] While specific research into photohydrogenation using Ir-(R)-DTB-SpiroPAP-3-Me has been undertaken, the broader application in photo-redox reactions remains a promising and largely unexplored field. [cite: 2]

Electrocatalysis: Electrocatalysis uses an electric potential to drive redox reactions, offering a reagent-free method for oxidation and reduction. Integrating this compound complexes into electrocatalytic cycles could provide a sustainable way to regenerate the active catalyst and drive reactions that are otherwise thermodynamically unfavorable. For example, electrochemistry could be used to bypass the need for chemical oxidants or reductants in redox-neutral coupling reactions, with the chiral ligand ensuring enantiocontrol. This approach has been successfully demonstrated in other catalytic systems for atroposelective C-H functionalization, highlighting its potential. [cite: 11]

Exploring these photo- and electrocatalytic avenues could unlock entirely new reactivity modes for this compound, further cementing its status as a versatile and powerful ligand in asymmetric synthesis.

Q & A

Q. What are the key synthetic pathways for (R)-DTB-SpiroPAP-3-Me, and how do reaction conditions influence enantiomeric purity?

The synthesis involves a spirobiindane backbone functionalized with bis(3,5-di-tert-butylphenyl)phosphine and a pyridinemethylamino group. Enantiomeric purity (>99% ee) is achieved via chiral resolution or asymmetric catalysis, with temperature (optimal range: 162–164°C) and solvent polarity critical to minimizing racemization . Key characterization methods include P NMR for phosphine coordination and X-ray crystallography for stereochemical confirmation .

Q. How is this compound characterized to confirm structural integrity and chiral configuration?

- Spectroscopy : H/C NMR for backbone integrity; P NMR to verify phosphine ligand coordination .

- Chiral Analysis : Chiral HPLC or circular dichroism (CD) to validate enantiomeric excess .

- Crystallography : Single-crystal X-ray diffraction to resolve spirobiindane stereochemistry .

Q. What catalytic applications are most commonly associated with this compound in asymmetric hydrogenation?

The ligand is used in iridium-catalyzed asymmetric hydrogenation of ketones and olefins, where its bulky tert-butyl groups enhance steric control, achieving high enantioselectivity (typically >90% ee). Example substrates include α,β-unsaturated esters and aryl ketones .

Advanced Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different iridium-mediated studies?

Contradictions often arise from variations in:

- Metal-Ligand Ratios : Optimal Ir:this compound ratios (e.g., 1:1 vs. 1:1.2) impact turnover frequency (TOF) .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) may improve substrate solubility but reduce enantioselectivity compared to non-polar alternatives .

- Pressure : Hydrogen pressure (1–50 bar) inversely correlates with reaction time but may induce ligand dissociation at extremes . Recommendation: Replicate studies under standardized conditions (e.g., 10 bar H, 25°C, 1:1.1 Ir:ligand) to isolate variables .

Q. What experimental strategies mitigate air sensitivity in this compound during catalytic applications?

- Handling : Use gloveboxes (<1 ppm O) for ligand storage and reaction setup .

- Stabilization : Introduce co-ligands (e.g., COD in Ir complexes) to reduce oxidation susceptibility .

- In Situ Monitoring : Employ Raman spectroscopy to detect phosphine oxide byproducts indicative of degradation .

Q. How should researchers design kinetic studies to evaluate this compound’s role in enantioselectivity?

- Variable Control : Fix substrate concentration while varying ligand:metal ratios to establish rate laws.

- Isotopic Labeling : Use deuterated substrates (e.g., D instead of H) to probe hydrogenation mechanisms .

- Computational Modeling : Density functional theory (DFT) to map transition states and predict enantiomeric outcomes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing enantiomeric excess (ee) data in this compound studies?

- Error Analysis : Calculate standard deviations across triplicate runs to account for instrumental variability in HPLC/CD measurements .

- Multivariate Regression : Identify correlations between ee and parameters like temperature or pressure .

- Contradiction Resolution : Apply Fisher’s exact test to compare datasets with conflicting ee values .

Q. How can researchers address discrepancies in crystallographic data for this compound’s metal complexes?

- Validation : Cross-check unit cell parameters with Cambridge Structural Database entries.

- Refinement : Use SHELXL for high-resolution refinement, ensuring R-factors <5% .

- Deposition : Publish crystallographic data in public repositories (e.g., CCDC) for independent verification .

Tables for Methodological Reference

| Parameter | Optimal Range | Impact on Catalysis | Source |

|---|---|---|---|

| Reaction Temperature | 25–40°C | Higher temps reduce ee | |

| H Pressure | 10–30 bar | Increases TOF but risks ligand loss | |

| Ligand:Ir Ratio | 1:1 to 1:1.2 | Excess ligand improves stability |

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.